Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic Acid
Executive Summary & Structural Significance
In modern drug discovery, the incorporation of conformationally restricted motifs is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small molecules. 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid (CAS: 1060807-03-5) is a highly specialized building block that exemplifies this approach[1].
The cyclopropane ring acts as a rigid, "sp²-like" spacer that restricts the conformational freedom of the carboxylic acid (or subsequent amide derivatives). This restriction reduces the entropic penalty upon target binding and significantly increases metabolic stability compared to acyclic analogs. Concurrently, the 2-methoxypyridine moiety provides a defined vector for hydrogen bonding, acting as a critical recognition element in kinase inhibitors and GPCR ligands. As an application scientist, I have frequently utilized this scaffold to eliminate metabolic liabilities associated with benzylic oxidation while maintaining optimal lipophilicity.
Physicochemical Profiling
Understanding the physicochemical parameters of this compound is critical for downstream purification and assay development. Below is a consolidated table of its core properties[1],[2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid |
| CAS Registry Number | 1060807-03-5 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| Predicted Boiling Point | 363.1 ± 37.0 °C |
| Predicted Density | 1.329 ± 0.06 g/cm³ |
| Estimated pKa (Carboxylic Acid) | ~4.2 |
| Estimated pKa (Pyridine Nitrogen) | ~3.2 |
Amphotericity and Extraction Logic
The presence of both a basic pyridine nitrogen and an acidic carboxylic acid makes this molecule amphoteric. However, the electron-withdrawing inductive effect of the 2-methoxy group severely depresses the pKa of the pyridine nitrogen down to approximately 3.2.
At physiological pH (7.4), the molecule exists predominantly as an anion (deprotonated acid, neutral pyridine). During synthetic workup, adjusting the aqueous layer to the molecule's isoelectric point (pH ~3.7) is an absolute necessity. At this pH, the molecule exists in its neutral/zwitterionic state, maximizing its partition coefficient into organic solvents like ethyl acetate or dichloromethane.
pH-dependent ionization states dictating solubility and extraction protocols.
Synthetic Methodology & Self-Validating Protocols
The synthesis of 1-arylcyclopropanecarboxylic acids requires overcoming significant steric hindrance. The optimal route involves a phase-transfer catalyzed (PTC) cyclopropanation followed by high-temperature nitrile hydrolysis[3].
Two-step synthetic workflow for 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid.
Step 1: Phase-Transfer Catalyzed Cyclopropanation
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Reagents: 2-(2-methoxypyridin-4-yl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), Benzyltriethylammonium chloride (TEBAC, 0.1 eq), 50% w/w aqueous NaOH (10.0 eq), Toluene (10 volumes).
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Procedure:
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Charge a reactor with the acetonitrile starting material, TEBAC, and toluene. Stir to dissolve.
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Add 1,2-dibromoethane in a single portion at room temperature.
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Begin vigorous mechanical stirring (>400 rpm) and add 50% aq NaOH dropwise over 1 hour, maintaining the internal temperature below 35°C.
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Heat the biphasic mixture to 40°C and stir for 12 hours.
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Causality & Logic: Why use biphasic PTC instead of NaH in DMF? Using a strong base like NaH creates an immediate, high concentration of the highly reactive alpha-carbanion. This carbanion readily attacks unreacted starting material, leading to extensive dimerization[3]. Biphasic conditions with TEBAC slowly shuttle hydroxide ions into the organic phase, maintaining a low, steady-state concentration of the carbanion. The first alkylation is rate-limiting, but the subsequent intramolecular displacement of the second bromide is extremely fast due to the Thorpe-Ingold effect, driving the reaction cleanly to the cyclopropane ring.
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Self-Validation: Stop stirring to allow phase separation. Sample the upper toluene layer. TLC (Hexanes:EtOAc 3:1) must show the complete consumption of the starting material (Rf ~0.3) and the appearance of a new, less polar spot (Rf ~0.6). LC-MS should confirm the intermediate mass ([M+H]⁺ = 175).
Step 2: High-Temperature Nitrile Hydrolysis
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Reagents: 1-(2-Methoxypyridin-4-yl)cyclopropanecarbonitrile (1.0 eq), Potassium Hydroxide (KOH, 5.0 eq), Ethylene Glycol (5 volumes).
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Procedure:
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Suspend the nitrile intermediate and KOH pellets in ethylene glycol.
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Equip the flask with a reflux condenser and heat the mixture to 180–190°C for 24 hours.
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Cool the dark mixture to room temperature and dilute with water (15 volumes).
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Purification Checkpoint: Wash the basic aqueous layer with Ethyl Acetate (3 x 5 volumes) to remove any unreacted nitrile or non-polar byproducts. Discard the organic washes.
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Cool the aqueous layer to 5°C and slowly acidify with 6M HCl until the pH reaches exactly 3.7.
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Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes), dry over Na₂SO₄, and concentrate to yield the final product.
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Causality & Logic: Why ethylene glycol? The nitrile is attached to a fully substituted quaternary carbon, heavily shielded by the cyclopropane ring and the adjacent pyridine moiety. Standard aqueous reflux (~100°C) lacks the thermal energy to overcome this steric barrier. Ethylene glycol permits reaction temperatures up to 190°C, providing the necessary kinetic energy to drive the hydration of the nitrile to the amide, and subsequently to the carboxylate salt.
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Self-Validation: This protocol is self-validating during the acidification step. As the pH drops from >12 to ~4, the solution will turn cloudy or precipitate as the compound reaches its isoelectric point (~pH 3.7). If no cloudiness is observed, the hydrolysis has failed or the product was lost in the basic organic wash. Final LC-MS confirms the product ([M+H]⁺ = 194).
Analytical Characterization
To ensure the integrity of the synthesized 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid, the following analytical signatures should be verified:
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¹H NMR (DMSO-d6): The signature of the cyclopropane ring will appear as an AA'BB' multiplet system integrating for 4 protons between 1.20 and 1.60 ppm. The methoxy group will appear as a sharp, distinct singlet at ~3.85 ppm. The pyridine protons will present a characteristic pattern: a doublet at ~8.1 ppm (H6), a doublet of doublets at ~6.8 ppm (H5), and a narrow singlet/doublet at ~6.6 ppm (H3).
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Mass Spectrometry: ESI-MS in positive mode will yield a primary peak at m/z 194.1 [M+H]⁺.
References
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Title: 1-(2-Methoxypyridin-4-yl)cyclopropanecarboxylic acid_1060807-03-5 Source: HairuiChem URL: [Link]
